![molecular formula C12H11ClN2 B2827393 3-(4-Chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 400077-07-8](/img/structure/B2827393.png)
3-(4-Chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-Chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole” is a compound that belongs to the class of pyrazoles, which are compounds containing a pyrazole ring, a five-member aromatic ring with two nitrogen atoms . It is a light yellow to beige-brown crystalline powder .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a topic of interest in recent years. A study by Dehghani Tafti et al. discussed the synthesis of dihydropyrano [2,3- c ]pyrazoles using nano-eggshell/Ti (IV) as a naturally based catalyst . Another study mentioned the synthesis of 3-(4-Chlorophenyl)-4-substituted pyrazole derivatives and their antifungal activity .
Molecular Structure Analysis
The molecular structure of “3-(4-Chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole” can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 178.62 g/mol . The ChemSpider database provides additional details such as the molar refractivity, polar surface area, and molar volume .
Chemical Reactions Analysis
Pyrazole derivatives have been found to exhibit a wide range of chemical reactions. A review by Mohareb and Kumar et al. discussed the antimicrobial activity of tetrasubstituted pyrazolines synthesized by 1,3-dipolar cycloaddition of aromatic aldehyde phenyl hydrazones and cinnamonitrile .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole” include a melting point of 100-104 °C . The ChemSpider database provides additional details such as the density, boiling point, vapor pressure, and flash point .
Aplicaciones Científicas De Investigación
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Researchers have explored pyrazole derivatives for their antileishmanial potential. In a recent study, hydrazine-coupled pyrazoles demonstrated remarkable activity against Leishmania aethiopica. Notably, compound 13 exhibited superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .
Antimalarial Properties
Malaria, transmitted by Plasmodium-infected mosquitoes, remains a global health concern. Existing antimalarial drugs face challenges due to drug resistance. Hydrazine-coupled pyrazole derivatives, including compounds 14 and 15, showed promising inhibition effects against Plasmodium berghei. These compounds could serve as potential agents for malaria treatment .
Antifungal and Antibacterial Activities
Pyrazole derivatives have also been investigated for their antimicrobial properties. For instance, tetrasubstituted pyrazolines synthesized via 1,3-dipolar cycloaddition displayed promising antifungal, antibacterial, and antioxidant activities .
Anticancer Potential
Recent advancements in drug design highlight pyrazole-based compounds as potential anticancer agents. Compound 40, for instance, demonstrated acceptable selectivity and anticancer potential against specific HDAC isoforms .
Synthesis and Characterization
Researchers have successfully synthesized hydrazine-coupled pyrazoles, verifying their structures using techniques like elemental microanalysis, FTIR, and 1H NMR. These methods ensure accurate characterization of the compound .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions in the research of pyrazole derivatives include the development of green chemistry practices. This involves the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, and solvent selection with a focus on water as a renewable and non-toxic medium .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-9-6-4-8(5-7-9)12-10-2-1-3-11(10)14-15-12/h4-7H,1-3H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOOAZBXNLWPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

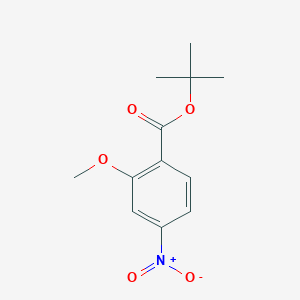

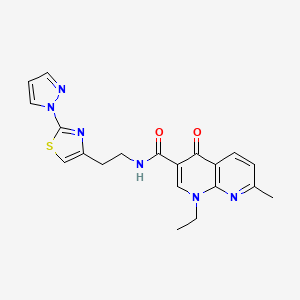
![3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide](/img/structure/B2827318.png)

![N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-5-(5-phenyl-1,2,4-oxadiazol-3-yl)thiophene-2-carboxamide](/img/structure/B2827321.png)
![N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2827323.png)

![N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2827326.png)
![N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2827327.png)
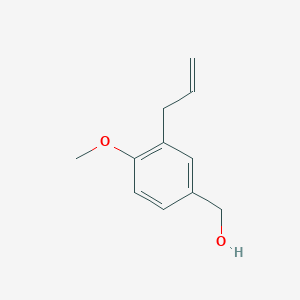
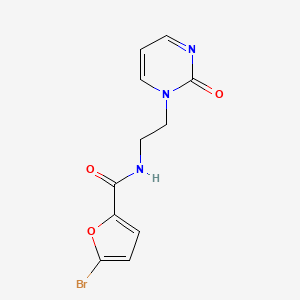
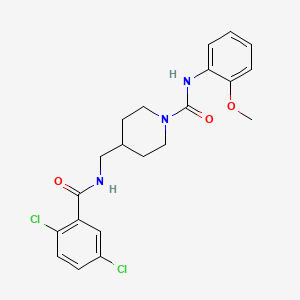
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2827332.png)